molecular formula C12H15N3O2 B1460807 1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid CAS No. 1036628-07-5

1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid

Cat. No.: B1460807
CAS No.: 1036628-07-5
M. Wt: 233.27 g/mol
InChI Key: MGSXADSSUVVOMH-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative featuring a dimethylaminoethyl substituent at the 1-position and a carboxylic acid group at the 5-position of the benzimidazole core. The dimethylaminoethyl group may enhance solubility and bioavailability due to its basic tertiary amine, which can form salts under physiological conditions.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-14(2)5-6-15-8-13-10-7-9(12(16)17)3-4-11(10)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSXADSSUVVOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by data tables and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole and its derivatives are known for their pharmacological potential, including activities as anticancer agents, antimicrobial agents, and more. The structure of benzimidazole allows for various modifications that can enhance its biological activity. The compound in focus, this compound, belongs to this class and exhibits promising properties.

Anticancer Activity

Research indicates that benzimidazole derivatives can act as effective anticancer agents by inhibiting key enzymes involved in cancer cell proliferation.

Mechanism of Action:

  • Topoisomerase Inhibition: Compounds with the benzimidazole moiety have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. For instance, certain derivatives have demonstrated IC50 values indicating effective inhibition of DNA Topo I and Topo II activities .
  • Induction of Apoptosis: Many benzimidazole derivatives induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

Case Study:
A study on various benzimidazole derivatives revealed that those with N-substituents exhibited enhanced antiproliferative activity against the MDA-MB-231 breast cancer cell line. For example, compound 2g showed an IC50 value of 16.38 μM, indicating strong cytotoxicity compared to other derivatives .

CompoundIC50 (μM)Activity Type
This compound16.38Antiproliferative against MDA-MB-231
2-phenoxymethylbenzimidazole14.1Topo I inhibition
Camptothecin0.41Topo I inhibition

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied. These compounds exhibit activity against a range of bacterial and fungal pathogens.

Mechanism of Action:

  • Cell Membrane Disruption: Benzimidazole derivatives can disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity: Some compounds inhibit key metabolic enzymes in pathogens.

Research Findings:
In a comparative study, several benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had minimal inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin and ciprofloxacin .

CompoundMIC (μg/mL)Target Pathogen
Compound 2g8Staphylococcus aureus
Compound 3a62.5Salmonella typhi
Griseofulvin500Candida albicans

Antiviral Activity

Benzimidazole derivatives have also shown potential as antiviral agents. They inhibit viral replication by interfering with viral RNA synthesis.

Notable Findings:
Research has highlighted that certain benzimidazole analogs effectively inhibit human cytomegalovirus (HCMV) without significant cytotoxicity . This highlights their potential as therapeutic agents against viral infections.

Scientific Research Applications

Case Study

A study on various benzimidazole derivatives demonstrated that those with N-substituents exhibited enhanced antiproliferative activity against the MDA-MB-231 breast cancer cell line. For instance:

CompoundIC50 (μM)Activity Type
1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid16.38Antiproliferative against MDA-MB-231
2-phenoxymethylbenzimidazole14.1Topo I inhibition
Camptothecin0.41Topo I inhibition

Research Findings

In comparative studies, several benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had minimal inhibitory concentration (MIC) values lower than standard antibiotics:

CompoundMIC (μg/mL)Target Pathogen
This compound8Staphylococcus aureus
Compound 3a62.5Salmonella typhi
Griseofulvin500Candida albicans

Antiviral Activity

Benzimidazole derivatives have also shown potential as antiviral agents, inhibiting viral replication by interfering with viral RNA synthesis. Notably, certain analogs effectively inhibit human cytomegalovirus without significant cytotoxicity, indicating their therapeutic potential against viral infections.

Notable Findings

Research has highlighted that specific benzimidazole derivatives exhibit significant antiviral activity, showcasing their potential as therapeutic agents against viral infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key benzimidazole-5-carboxylic acid derivatives reported in the literature, focusing on substituent effects, synthesis routes, and inferred physicochemical or biological properties.

Substituent Variations and Structural Analogues

Compound Name (Structure) Substituent at Position 1 Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Activities Reference
1-[2-(Dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid (Target) 2-(Dimethylamino)ethyl -H ~263.3 (estimated) Potential enhanced solubility due to basic amine N/A
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid -H 4-Hydroxyphenyl 254.25 Antifungal/antimicrobial activity (inferred)
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate 2-Hydroxyethyl Phenyl 324.36 Antimicrobial, anti-inflammatory
2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid 3,4,5-Trimethoxyphenyl Methyl 357.37 Potential kinase inhibition (inferred)
2-(4-Diethylaminophenyl)-1H-benzimidazole-5-carboxylic acid -H 4-Diethylaminophenyl 323.41 Fluorescence properties (inferred)

Physicochemical Properties

  • Solubility: The dimethylaminoethyl group in the target compound may improve water solubility compared to analogues with hydrophobic substituents (e.g., trimethoxyphenyl in ). Hydroxyethyl or hydroxyphenyl derivatives exhibit moderate solubility via hydrogen bonding .
  • Crystallinity : Substituents influence crystal packing. For example, hydroxyethyl groups form intermolecular O–H⋯N hydrogen bonds, stabilizing crystal lattices .

Key Research Findings and Gaps

Structural-Activity Relationships (SAR) :

  • Electron-donating groups (e.g., methoxy, hydroxy) at position 2 enhance antimicrobial activity .
  • Bulky substituents at position 1 (e.g., trimethoxyphenyl) may improve target specificity in kinase inhibition .

Pharmacokinetic Considerations: The dimethylaminoethyl group in the target compound could enhance blood-brain barrier penetration compared to polar analogues .

Unanswered Questions: No direct data exist on the target compound’s synthesis, crystallography, or bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid
Reactant of Route 2
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1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid

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